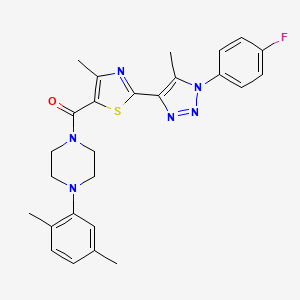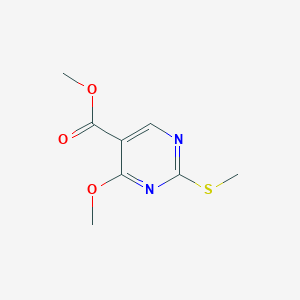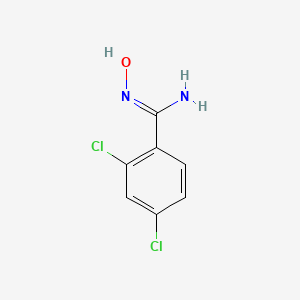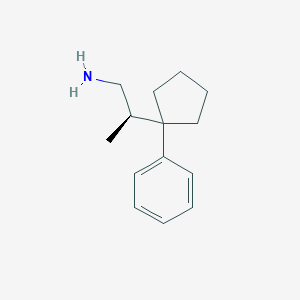
(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a 1,2,3-triazole ring, and a thiazole ring . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms . 1,2,3-Triazoles are a type of azole that contain three nitrogen atoms in a five-membered ring . Thiazoles are a type of heterocyclic compound that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the nitrogen atoms in the piperazine and 1,2,3-triazole rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple nitrogen atoms could potentially make the compound more polar .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
A series of novel triazole analogues of piperazine, including compounds structurally related to the requested molecule, have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, indicating their potential as molecules for further development in antibacterial therapy (Nagaraj, Srinivas, & Rao, 2018).
Fluorescent Logic Gates
Research into the synthesis and application of piperazine compounds also extends into the development of fluorescent logic gates for potential use in biological and chemical sensors. Compounds designed with a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor have shown promise as reconfigurable logic gates in response to changes in solvent polarity. This property could be valuable for probing cellular membranes and protein interfaces, suggesting a wide range of applications in biochemistry and cell biology (Gauci & Magri, 2022).
Antimicrobial Activities
Another study focused on synthesizing new 1,2,4-triazole derivatives incorporating a piperazine ring and assessing their antimicrobial activities. Some synthesized compounds demonstrated good or moderate activities against tested microorganisms, highlighting the versatility of piperazine derivatives in antimicrobial research and potential therapeutic applications (Bektaş et al., 2007).
Catalyst- and Solvent-Free Synthesis
Innovative methods for the synthesis of related compounds emphasize the importance of green chemistry approaches. For example, an efficient technique for the regioselective synthesis of triazol-thiazole compounds through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This approach not only simplifies the synthesis process but also aligns with the principles of sustainable chemistry (Moreno-Fuquen et al., 2019).
Eigenschaften
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN6OS/c1-16-5-6-17(2)22(15-16)31-11-13-32(14-12-31)26(34)24-18(3)28-25(35-24)23-19(4)33(30-29-23)21-9-7-20(27)8-10-21/h5-10,15H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLLHHYBHXPDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(N=C(S3)C4=C(N(N=N4)C5=CC=C(C=C5)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)

![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)
![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)
![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936329.png)

![4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2936333.png)


![1-(3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2936338.png)